molecular formula C11H7ClO3 B3043750 4-Phenoxy-2-furoyl chloride CAS No. 914637-70-0

4-Phenoxy-2-furoyl chloride

Cat. No.: B3043750
CAS No.: 914637-70-0
M. Wt: 222.62 g/mol
InChI Key: CQXHLNAGAUDPCF-UHFFFAOYSA-N
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Description

4-Phenoxy-2-furoyl chloride is a chemical compound with the molecular formula C11H7ClO3 and a molecular weight of 222.62 g/mol. It is known for its exceptional physical and chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-2-furoyl chloride typically involves the reaction of 4-phenoxy-2-furoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group of 4-phenoxy-2-furoic acid is converted into an acyl chloride group by the action of thionyl chloride . The reaction can be represented as follows:

C6H5OC4H2O2COOH+SOCl2C6H5OC4H2O2COCl+SO2+HCl\text{C}_6\text{H}_5\text{O}-\text{C}_4\text{H}_2\text{O}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{O}-\text{C}_4\text{H}_2\text{O}_2\text{COCl} + \text{SO}_2 + \text{HCl} C6​H5​O−C4​H2​O2​COOH+SOCl2​→C6​H5​O−C4​H2​O2​COCl+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, reducing the formation of by-products and ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-2-furoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-phenoxy-2-furoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild to moderate conditions to form esters, amides, and thioesters, respectively.

    Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can lead to hydrolysis.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to reduce the compound to the corresponding alcohol.

Major Products

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Thioesters: Formed by reaction with thiols.

    4-Phenoxy-2-furoic Acid: Formed by hydrolysis.

Scientific Research Applications

4-Phenoxy-2-furoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-furoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the 4-phenoxy-2-furoyl moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxybenzoic Acid: Similar in structure but contains a carboxylic acid group instead of an acyl chloride group.

    4-Phenoxybenzoyl Chloride: Similar in structure but contains a benzoyl chloride group instead of a furoyl chloride group.

    2-Furoyl Chloride: Contains a furoyl chloride group but lacks the phenoxy substituent.

Uniqueness

4-Phenoxy-2-furoyl chloride is unique due to the presence of both a phenoxy group and a furoyl chloride group in its structure. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical transformations and applications.

Properties

IUPAC Name

4-phenoxyfuran-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-11(13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXHLNAGAUDPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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